![molecular formula C15H13N3O3S2 B5545687 N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

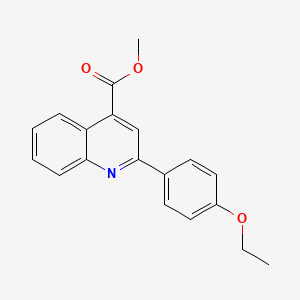

The synthesis of compounds related to N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide often involves complex chemical reactions. For example, Prabhuswamy et al. (2016) detailed the synthesis of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, through the reaction of 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide (Prabhuswamy et al., 2016). This example illustrates the complexity and specificity of reactions involved in synthesizing such molecules, with emphasis on controlling reaction conditions to achieve desired outcomes.

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using crystallography and spectral analysis. Sharma et al. (2016) reported the crystal structure of a related compound, highlighting the importance of N–H···S, C–H···O, and N–H···O hydrogen bonds in stabilizing the crystal structure (Sharma et al., 2016). These details provide insights into the molecular interactions that contribute to the stability and properties of such compounds.

Chemical Reactions and Properties

Chemical reactions involving thiadiazole compounds can vary widely, with some focusing on the synthesis of novel derivatives. Yajima et al. (2014) demonstrated the oxidative dimerization of primary thioamides to synthesize 3,5-disubstituted 1,2,4-thiadiazoles, highlighting the reactivity and potential for functionalization of thiadiazole scaffolds (Yajima et al., 2014).

Physical Properties Analysis

The physical properties of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide and related compounds depend on their molecular structure. Crystallography reports often detail these properties, including crystal system, space group, and unit cell parameters, which are critical for understanding the material's behavior under different conditions.

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are influenced by their molecular structure and functional groups. Studies like that of Bhaskar et al. (2019), which focuses on the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, shed light on the reactivity, stability, and potential chemical modifications of these compounds (Bhaskar et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is a part of a broader category of chemicals that have been synthesized for various scientific applications. Research on similar compounds, like those involving 1,3,4-thiadiazole scaffolds, highlights their structural properties and synthesis methods. For instance, the synthesis of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine is aimed at investigating their biological activities, emphasizing the importance of the 1,3,4-thiadiazole core in pharmacology due to its significant DNA protective ability against oxidative damage and strong antimicrobial activity against specific pathogens (Gür et al., 2020).

Anticancer Evaluation

Compounds containing the 1,3,4-thiadiazol structure have been evaluated for their anticancer activity. For example, a study on N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed promising anticancer activity against various human cancer cell lines, showcasing the potential of these compounds in cancer therapy (Tiwari et al., 2017).

Antimicrobial Activity

The antimicrobial properties of thiophene-based compounds, including those derived from the 1,3,4-thiadiazole core, have been a subject of investigation. These studies aim to explore the effectiveness of such compounds against a range of pathogenic bacteria and fungi, contributing to the search for new antimicrobial agents (Sowmya et al., 2018).

Biological Activity and Photostabilizers

Research into thiophene derivatives has also looked into their application as photostabilizers for materials like poly(vinyl chloride), highlighting the versatility of these compounds in both biological and material science contexts (Balakit et al., 2015).

Eigenschaften

IUPAC Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S2/c1-20-10-6-5-9(8-11(10)21-2)14-17-18-15(23-14)16-13(19)12-4-3-7-22-12/h3-8H,1-2H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPFZOSRHKLCSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)

![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5545652.png)

![N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5545654.png)

![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)